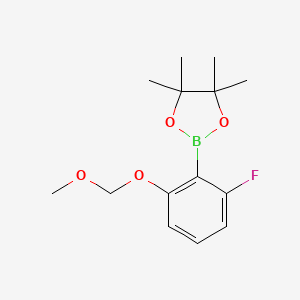

2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester

Overview

Description

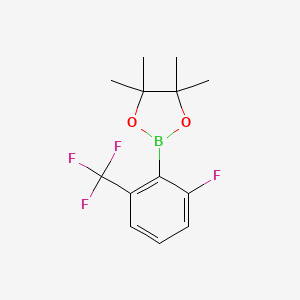

“2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester” is a boronic acid derivative with the CAS Number: 1599432-40-2 . It has a molecular weight of 282.12 and its IUPAC name is 2-(2-fluoro-6-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3 . This indicates that the compound has a complex structure with multiple functional groups, including a boronic acid group, a fluoro group, and a methoxymethoxy group.Chemical Reactions Analysis

The compound could potentially be involved in various chemical reactions. For example, it could undergo protodeboronation, a process that involves the removal of a boron group from the molecule . This process can be catalyzed and can lead to the formation of new carbon-carbon bonds .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Organoboron Compounds in Fluoride Ion Sensing

Organoboron compounds, similar to 2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester, have been utilized as Lewis acid receptors for fluoride ions in polymer membranes. The specific interaction with fluoride ions highlights their potential in creating selective sensors for fluoride, which could have environmental and health applications. However, challenges such as non-Nernstian slopes in response curves under certain conditions have been observed, indicating the complexity of designing effective fluoride ion sensors with these compounds (Jańczyk et al., 2012).

Synthesis of Arylboronic Acid Pinacol Esters

The synthesis of arylboronic acid pinacol esters through the activation of C-F bonds in fluoroarenes represents a significant application of these compounds. This process, facilitated by nickel catalysis, enables the conversion of partially fluorinated arenes into their corresponding boronate esters. This methodology opens up new avenues for the construction of complex molecules, particularly in pharmaceutical and material sciences (Zhou et al., 2016).

Hydrogen Peroxide-Cleavable Polymers

Innovative polymers that can be cleaved by hydrogen peroxide have been synthesized using organoboron compounds. These polymers incorporate a phenylboronic acid ester linkage, which allows for the controlled degradation of the polymer in response to the presence of hydrogen peroxide. Such materials are of interest for their potential applications in drug delivery systems, where controlled release in response to specific biochemical signals is highly desirable (Cui et al., 2017).

C-H Bond Activation for Arylboronic Esters

The activation of C-H bonds to synthesize arylboronic acid pinacol esters has been achieved using transition metal catalysis. This method demonstrates the versatility of organoboron compounds in facilitating cross-coupling reactions, a cornerstone technique in organic synthesis. Such advancements enable the efficient production of complex molecules for pharmaceuticals and agrochemicals (Zhao et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but relatively unknown .

Biochemical Pathways

The compound plays a role in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also involved in the Suzuki–Miyaura coupling, a significant application of organoboron compounds .

Pharmacokinetics

It’s worth noting that the compound is usually bench stable, easy to purify, and often commercially available .

Result of Action

The compound’s action results in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

Environmental factors such as pH can influence the compound’s action. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which could be related to this compound, is considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by air and moisture .

Properties

IUPAC Name |

2-[2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUNOWCFNTWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138664 | |

| Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599432-40-2 | |

| Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

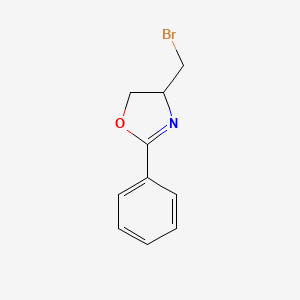

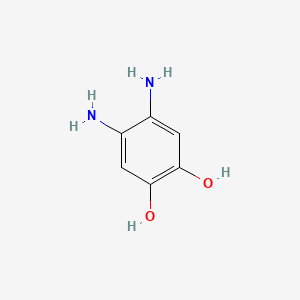

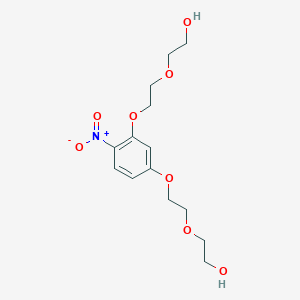

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B3243897.png)

![2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3243924.png)

![Stannane, tributylthieno[3,2-b]thien-2-yl-](/img/structure/B3243934.png)

![N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide](/img/structure/B3243942.png)